![molecular formula C7H4BBrF4O3 B3031243 3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid CAS No. 2096342-15-1](/img/structure/B3031243.png)
3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid
Overview
Description
“3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 2096342-15-1. It has a molecular weight of 302.82 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BBrF4O3/c9-5-2-3 (16-7 (11,12)13)1-4 (6 (5)10)8 (14)15/h1-2,14-15H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
As mentioned earlier, boronic acids like this compound are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond forming reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 302.82 .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid: serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, it can be coupled with various aryl or heteroaryl halides (such as aryl bromides or chlorides) to form carbon-carbon bonds. This versatile transformation enables the synthesis of diverse organic molecules, including pharmaceuticals, agrochemicals, and materials .
Aerobic Oxidative Cross-Coupling
The compound participates in aerobic oxidative cross-coupling reactions. These reactions occur under mild conditions and allow the direct coupling of boronic acids with other functional groups, such as alkenes or alkynes. Researchers have employed this strategy to construct complex molecular architectures efficiently .
Microwave-Assisted Petasis Reactions
Microwave-assisted Petasis reactions involving 3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid lead to the formation of C-N bonds. These reactions are particularly useful for the synthesis of amines and related nitrogen-containing compounds. The combination of microwave irradiation and boronic acids accelerates the reaction rates and enhances yields .
Rhodium-Catalyzed Addition Reactions
Rhodium-catalyzed addition reactions with this boronic acid derivative enable the selective functionalization of carbon-carbon double bonds. By employing appropriate catalysts, researchers can achieve regio- and stereoselective transformations. These reactions find applications in natural product synthesis and medicinal chemistry .
Synthesis of Biologically Active Molecules
3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid: serves as a precursor for the synthesis of biologically active compounds. Notably:
- It contributes to the preparation of multisubstituted purines, which act as P2X7 receptor antagonists. These compounds are investigated for their potential in pain management .
- Researchers have utilized it in the synthesis of heteroaryl-substituted tetrahydropyrroloquinolinone derivatives, which serve as aldosterone synthase inhibitors. These molecules may find applications in cardiovascular and endocrine research .
Formal Anti-Markovnikov Alkene Hydromethylation
Combining catalytic protodeboronation of alkyl boronic esters with a Matteson–CH2–homologation allows for formal anti-Markovnikov alkene hydromethylation. Although this transformation is relatively unknown, it represents a valuable synthetic strategy. The compound’s involvement in this process highlights its versatility in organic synthesis .
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact on bioavailability.
Result of Action
The result of the compound’s action is the formation of a new Pd–C bond . This bond formation is a crucial step in the SM coupling reaction, leading to the creation of new carbon–carbon bonds .
properties
IUPAC Name |
[3-bromo-2-fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF4O3/c9-5-2-3(16-7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPONDPCBQLMVCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)OC(F)(F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176571 | |
Record name | Boronic acid, B-[3-bromo-2-fluoro-5-(trifluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2096342-15-1 | |
Record name | Boronic acid, B-[3-bromo-2-fluoro-5-(trifluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096342-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-bromo-2-fluoro-5-(trifluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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